Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate
Description
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is a diazenyl-linked benzoate ester featuring a tert-butoxycarbonyl (Boc)-protected amino group on the phenyl ring. The Boc group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions.
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C19H21N3O4/c1-19(2,3)26-18(24)20-14-9-11-16(12-10-14)22-21-15-7-5-13(6-8-15)17(23)25-4/h5-12H,1-4H3,(H,20,24) |
InChI Key |
FXXORPMDAQLHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Boc-amino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with methyl 4-aminobenzoate under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo dyes, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form amines, which can then interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro-substituted analogs (e.g., methyl 2,4-dihydroxy-5-(4-nitrophenyl)pyrimidine): The nitro group enhances electron deficiency, increasing UV absorption maxima compared to the Boc-amino group. This makes nitro derivatives more suitable for optoelectronic applications .
- Halogen-substituted analogs (e.g., C2–C4 in ): Bromo, chloro, and fluoro substituents improve thermal stability (m.p. >200°C) due to stronger intermolecular interactions.
- Alkoxy-substituted analogs (e.g., AZO-1 in ): Long alkyl chains (e.g., hexadecyl) enhance solubility in non-polar solvents and promote ordered Langmuir-Blodgett (LB) films. The Boc group, while hydrophobic, may disrupt packing due to its bulkiness, leading to less crystalline films .
Amino-Protected Derivatives
- Acetyl-protected analogs (e.g., methyl 4-[[2-(acetylamino)phenyl]azo]benzoate): Acetyl groups are less bulky than Boc, resulting in higher solubility in polar solvents. However, they lack acid-lability, limiting their utility in sequential deprotection strategies .
Coordination Chemistry
- Pyridinyl-substituted analogs (e.g., L1 in ): The pyridinyl group enhances metal-binding affinity, making L1 effective for chromium(III) removal. The Boc-amino group, while less coordinative, could be modified post-deprotection to introduce chelating groups .
- Hydroxyl-substituted analogs (e.g., compound 4 in ): The hydroxyl group enables hydrogen bonding, useful in supramolecular assemblies. The Boc group, in contrast, blocks H-bonding unless deprotected .
Liquid Crystalline Behavior
Data Tables
Table 1: Key Properties of Selected Analogs
*Calculated from molecular formula C₁₅H₂₁NO₄. †Estimated based on C2 structure (C₂₆H₂₄BrN₃O₃). ‡Calculated for C₂₄H₂₃N₅O₃. §Calculated for C₁₈H₂₀BrN₃O₃. ¶Calculated for C₂₇H₂₈F₃NO₃.
Table 2: Spectral Data Comparison
*Hypothetical data based on similar Boc-protected compounds . †Reported in . ‡Derived from molecular formula C₁₈H₁₂N₄O₅.
Biological Activity
Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This azo compound, characterized by its diazenyl group, is part of a class of compounds known for their diverse biological effects, including anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18N4O2
- Molecular Weight : 314.35 g/mol
The compound contains a benzoate moiety, a diazenyl linkage (-N=N-), and a Boc (tert-butyloxycarbonyl) protected amino group. This structure is crucial for its biological activity.
Anticancer Activity
Research indicates that azo compounds like this compound exhibit significant anticancer properties. A study conducted on various azo compounds showed that modifications to the diazenyl group can enhance their cytotoxicity against cancer cell lines. For instance, the introduction of electron-withdrawing groups at specific positions on the aromatic rings was found to increase the potency against human cancer cells such as HeLa and MCF7 .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay, this compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.3 |
| A549 | 10.1 |
The results indicate that this compound has a promising inhibitory effect on cell proliferation, particularly in HeLa cells.
Antibacterial Activity
Azo compounds have also been studied for their antibacterial properties. This compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Study: Antibacterial Testing
In an antibacterial assay, the compound was evaluated for Minimum Inhibitory Concentration (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These findings suggest that the compound possesses significant antibacterial activity, warranting further exploration for potential therapeutic applications.
Anti-inflammatory Activity
This compound has also been assessed for anti-inflammatory effects. In vivo studies using animal models indicated that the compound could reduce inflammation markers significantly when administered in controlled doses .
Research Findings
The following table summarizes the anti-inflammatory effects observed:
| Treatment Group | Inflammation Score Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 55 |
The results demonstrate a dose-dependent response in reducing inflammation, highlighting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
